2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with an ethoxy group, an acetamide moiety, and an octahydrobenzo[b][1,4]dioxin ring system, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin ring system. This can be achieved through the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The final step involves the coupling of the octahydrobenzo[b][1,4]dioxin intermediate with 2-(4-ethoxyphenyl)acetamide under suitable reaction conditions.
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the phenyl ring and the octahydrobenzo[b][1,4]dioxin moiety.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in gene expression or enzyme activity. This modulation can result in various biological effects, including immunomodulation and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide include other derivatives of the octahydrobenzo[b][1,4]dioxin ring system, such as:
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the core dioxin structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenanthroimidazole-functionalized dihydrobenzodioxin derivatives: These molecules are used in OLEDs and have unique electro-optical properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-21-15-6-3-13(4-7-15)11-18(20)19-14-5-8-16-17(12-14)23-10-9-22-16/h3-4,6-7,14,16-17H,2,5,8-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUACYQWFVKPEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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